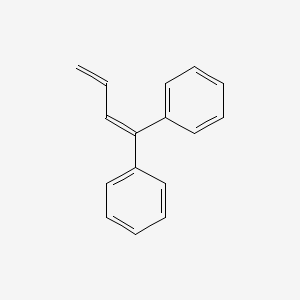

1,1-Diphenyl-buta-1,3-diene

Description

Properties

Molecular Formula |

C16H14 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-phenylbuta-1,3-dienylbenzene |

InChI |

InChI=1S/C16H14/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h2-13H,1H2 |

InChI Key |

GUPMCMZMDAGSPF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

diphenylbutadiene |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diphenyl Buta 1,3 Diene

Established Synthetic Routes to 1,1-Diphenyl-buta-1,3-diene

Traditional methods for synthesizing diarylbutadienes and their derivatives have laid the groundwork for the preparation of this compound. These established routes often involve transition-metal-catalyzed cross-coupling reactions and classic olefination methods. mdpi.comnih.gov

Palladium-Catalyzed Homocoupling Approaches for Butadiene Synthesis

Palladium-catalyzed reactions are a cornerstone in the formation of carbon-carbon bonds, particularly C(sp²)–C(sp²) bonds, which are essential for constructing butadienes. sorbonne-universite.fr One such method is the palladium-catalyzed homodehydrogenation coupling of aromatic alkenes. sorbonne-universite.frthieme-connect.com This approach allows for the direct synthesis of multisubstituted butadienes under mild conditions. thieme-connect.com For instance, the reaction of 1,1-diphenylethene under optimized conditions, utilizing a palladium catalyst, can yield the desired this compound. sorbonne-universite.fr

A typical procedure involves reacting an aromatic alkene with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant like copper(II) acetate (Cu(OAc)₂) and a co-catalyst under an oxygen atmosphere. sorbonne-universite.frthieme-connect.com The reaction is generally carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. sorbonne-universite.frthieme-connect.com

Table 1: Example of Palladium-Catalyzed Homocoupling

| Reactant | Catalyst System | Conditions | Product |

| 1,1-Diphenylethene | Pd(OAc)₂, Cu(OAc)₂, BnCl | DMF, O₂, 110°C, 10h | 1,1,4,4-Tetraphenylbuta-1,3-diene |

This table illustrates a general reaction for a related compound, as specific yield data for this compound via this exact method was not detailed in the provided search results.

Condensation Reactions in Diarylbutadiene Synthesis

Condensation reactions, such as the Wittig reaction, represent a classic and versatile method for the synthesis of alkenes, including conjugated dienes. unwisdom.orgmasterorganicchemistry.com The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. unwisdom.orgmasterorganicchemistry.com This method is particularly useful for creating carbon-carbon double bonds with control over the stereochemistry. thieme-connect.de

For the synthesis of diarylbutadienes, a common strategy involves the reaction of an appropriate phosphonium (B103445) ylide with a cinnamaldehyde (B126680) derivative. unwisdom.org The ylide is typically prepared in a two-step process: first, the formation of a phosphonium salt from a suitable alkyl halide and triphenylphosphine, followed by deprotonation with a strong base to generate the ylide. unwisdom.orgmasterorganicchemistry.com

Another approach within condensation reactions is the acid-catalyzed dehydration of 1,2-diol derivatives, which can lead to the formation of 2,3-diaryl-buta-1,3-dienes. semanticscholar.org

Other Organometallic-Mediated Synthetic Pathways

A variety of other organometallic-mediated reactions have been employed for the synthesis of diarylbutadienes. These include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a powerful tool for forming C-C bonds. nih.govrsc.org It has been utilized for the synthesis of 1,3-dienes by coupling vinyl boronic acids with vinyl bromides. nih.gov A sequential Suzuki-Miyaura coupling/palladium-mediated allene (B1206475) isomerization process has also been developed for the synthesis of 1,3-dienes from boronic acids and propargyl alcohols. acs.org

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another key method. nih.govnih.gov It has been used to synthesize (1E,3E)-1,4-diarylbuta-1,3-dienes through the intermolecular reaction of olefins and β-bromostyrenes. nih.gov The regioselectivity of the Heck vinylation is often controlled by the electronic nature of the alkene substrate. mdpi.com

Hiyama Coupling: This palladium-catalyzed cross-coupling reaction involves an organosilicon compound and an organohalide. nih.gov It has been used for the stereoselective synthesis of unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes from 1-(triethoxysilyl)-substituted buta-1,3-dienes and aryl iodides. nih.govresearchgate.net

Strontium-Mediated Reactions: Activated strontium can react with 1,3-dienes like (E,E)-1,4-diphenylbuta-1,3-diene to form organometallic metallocycles. thieme-connect.de These intermediates can then undergo further reactions, such as alkylation with dichloroalkanes. thieme-connect.de

Novel and Stereoselective Synthesis of this compound and Derivatives

Recent research has focused on developing novel and more efficient methods for the synthesis of this compound and its derivatives with high stereoselectivity.

One innovative approach involves a palladium-catalyzed three-component reaction of allenes, aryl iodides, and diazo compounds, which can furnish 1,3-dienes as a single stereoisomer. mdpi.com Another method utilizes a palladium-catalyzed cascade reaction involving a 1,4-palladium migration/carbene insertion sequence to produce trisubstituted 1,3-dienes. dicp.ac.cn

The stereoselective construction of 1,3-dienes is of significant importance as the stereochemistry influences their physical and biological properties. mdpi.com Methods like the Hiyama cross-coupling of 1-(triethoxysilyl)-substituted buta-1,3-dienes have demonstrated high stereoselectivity, yielding predominantly (E,E)-dienes. nih.govresearchgate.net Similarly, the Suzuki-Miyaura coupling enabled by a controllable 1,4-palladium migration has been shown to produce stereodefined multisubstituted 1,3-dienes. windows.net

Table 2: Comparison of Stereoselective Methods

| Method | Key Features | Stereochemical Outcome |

| Hiyama Coupling nih.govresearchgate.net | Utilizes 1-(triethoxysilyl)buta-1,3-dienes and aryl iodides. | Highly stereoselective for (E,E)-dienes. |

| Suzuki-Miyaura Coupling with 1,4-Pd Migration windows.net | Controllable 1,4-palladium migration. | Produces stereodefined multisubstituted 1,3-dienes. |

| Three-Component Reaction mdpi.com | Reaction of allenes, aryl iodides, and diazo compounds. | Yields a single stereoisomer. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This includes the use of more environmentally benign reagents, solvents, and catalysts, as well as improving atom economy.

One example of a greener approach is the development of transition-metal-free cross-coupling reactions. nih.gov These methods avoid the use of potentially toxic and expensive heavy metals. Additionally, the use of sustainable and economically friendly Suzuki-Miyaura reactions employing a palladium catalyst immobilized on a silica-supported ionic liquid in water with ohmic heating represents a significant step towards greener synthesis. nih.gov

Furthermore, reactions that proceed with high atom economy, such as ene-yne cross metathesis, are being explored for the construction of 1,3-dienes. semanticscholar.org The development of catalytic hydrofunctionalization reactions of 1,3-diynes also offers a straightforward and atom-economic route to functionalized olefins. mdpi.com

Reactivity and Reaction Mechanisms of 1,1 Diphenyl Buta 1,3 Diene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic frameworks with high efficiency. For 1,1-diphenyl-buta-1,3-diene, these reactions are of particular interest due to the diene's unique substitution.

Diels-Alder Reactions (Dienophilic and Dienic Behavior)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com this compound can participate as the diene component. However, its reactivity is modulated by the phenyl substituents.

The diene must adopt an s-cis conformation for the reaction to occur. wikipedia.orgmasterorganicchemistry.com Bulky substituents on the diene can influence the equilibrium between the s-cis and s-trans conformations, thereby affecting the reaction rate. wikipedia.org In the case of this compound, the phenyl groups can introduce steric hindrance that may disfavor the required s-cis conformation, potentially reducing its reactivity compared to less substituted dienes.

While typically acting as the diene, compounds with similar structural motifs can sometimes exhibit dienophilic behavior, reacting with another diene. However, the primary role of this compound in Diels-Alder reactions is as the four-pi-electron component. For instance, it reacts with tetracyanoethene, a potent dienophile, though the reaction can also yield cyclobutane (B1203170) derivatives. thieme-connect.de

Regioselectivity and stereoselectivity are critical aspects of the Diels-Alder reaction, determining the specific isomer of the product formed. The substitution pattern on both the diene and the dienophile governs these outcomes. For this compound, the two phenyl groups at one end of the diene system will significantly influence the regioselectivity of the cycloaddition.

In reactions with unsymmetrical dienophiles, two regioisomers are possible. The electronic effects of the substituents on both reactants play a crucial role in directing the orientation of the addition. Generally, Diels-Alder reactions favor the formation of the endo product due to secondary orbital interactions, although the exo product can be favored under thermodynamic control. libretexts.org The stereochemistry of the dienophile is retained in the product. vaia.com

| Reactants | Dienophile | Key Selectivity Aspect | Outcome/Observation | Reference |

|---|---|---|---|---|

| This compound | Unsymmetrical Alkene | Regioselectivity | Influenced by phenyl groups and dienophile substituents. | researchgate.net |

| This compound | Maleic Anhydride | Stereoselectivity | Endo-addition is generally favored. | libretexts.orgresearchgate.net |

The mechanism of the Diels-Alder reaction is typically considered a concerted process, where all bond-forming and bond-breaking events occur in a single transition state. wikipedia.orglibretexts.org However, for some substrates, a stepwise mechanism involving a diradical intermediate has been proposed. scispace.comacs.org

Theoretical studies, such as those using density functional theory (DFT), are often employed to investigate these mechanistic pathways. scispace.com The preference for a concerted versus a stepwise diradical pathway can be influenced by the substituents on the diene and dienophile. For example, the reaction of tetrafluoroethylene (B6358150) with butadiene shows a preference for a [2+2] cycloaddition via a diradical pathway under kinetic control, while the [4+2] Diels-Alder product is favored thermodynamically. scispace.com While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general principles suggest that its electronic and steric properties could influence the transition state and potentially open pathways for stepwise mechanisms in certain reactions.

The hetero-Diels-Alder reaction is a variation where a heteroatom replaces one or more carbon atoms in the diene or dienophile. In a thia-Diels-Alder reaction, sulfur is part of the reacting system. Hetaryl thioketones, for instance, can act as "superdienophiles" and react with non-activated 1,3-dienes. uzh.chresearchgate.net These reactions can proceed via a stepwise mechanism involving diradical intermediates, especially with certain diene isomers, leading to stereoconvergent outcomes. uzh.ch

While direct examples involving this compound as the diene in a thia-Diels-Alder reaction with a thioketone are not explicitly detailed, related systems demonstrate the feasibility of such reactions. For instance, 2,4-diphenyl-1-thiabuta-1,3-diene reacts with dienophiles like acrylonitrile. uzh.ch This suggests that derivatives of this compound could potentially participate in similar cycloadditions.

[2+2] and [3+4] Cycloaddition Pathways

Besides the common [4+2] cycloaddition, other modes of cycloaddition are possible for dienes. [2+2] cycloadditions typically occur under photochemical conditions or with specific types of alkenes, such as fluoroalkenes, and often proceed through a stepwise diradical mechanism. libretexts.orgscispace.com In some cases, [2+2] cycloadducts are formed under kinetic control, while the [4+2] adduct is the thermodynamic product. scispace.com The reaction of this compound with tetracyanoethene, for example, can yield a cyclobutane derivative, which is a [2+2] adduct. thieme-connect.de

[3+4] cycloadditions are less common but represent another potential reaction pathway. These reactions involve a three-atom component and a four-atom component. While not a primary reaction pathway for this compound, the diverse reactivity of conjugated systems allows for the possibility of such cycloadditions under specific catalytic conditions.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across a double or triple bond. For conjugated dienes like this compound, these reactions offer a route to valuable allylic and homoallylic derivatives. nih.govacs.org The challenge in these reactions lies in controlling the regio- and stereoselectivity, as multiple isomers can be formed. nih.gov

Nickel-catalyzed hydrofunctionalization has emerged as a powerful method for the selective transformation of 1,3-dienes. nih.govacs.org For instance, the nickel-catalyzed hydroarylation of 1,4-diphenylbuta-1,3-diene with benzaldehyde (B42025) derivatives has been reported, demonstrating the formation of a new C-C bond at one of the benzylic positions of the diene. nih.gov

In another example, the hydroamination of diphenylbutadiyne followed by hydrophosphinylation leads to the formation of 1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes. researchgate.net This multi-step process highlights the regioselective and stereoselective nature that can be achieved in the hydrofunctionalization of related conjugated systems. researchgate.net

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroarylation | [Ni(acac)₂] / Chiral Ligand | 1,4-Diphenylbuta-1,3-diene | Allylic Aryl Compound | Enantioselective C-C bond formation. | nih.gov |

| Hydroamination/Hydrophosphinylation | Calcium-based catalysts | Diphenylbutadiyne | 1-(Diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-diene | Regio- and stereoselective addition. | researchgate.net |

A Comprehensive Analysis of this compound and its Chemical Behavior

Introduction

This compound is a conjugated diene that has garnered significant interest in the field of organic chemistry. Its unique structural features and reactivity make it a valuable substrate and building block in a variety of chemical transformations. This article delves into the reactivity and reaction mechanisms of this compound, with a specific focus on its behavior in catalytic hydroamination, enantioselective hydrofunctionalization, oxidative reactions, and metal-mediated and catalyzed reactions.

Catalytic Hydroamination of Diyne Precursors to Diarylbutadienes

The synthesis of diarylbutadienes, including this compound, can be achieved through the catalytic hydroamination of diyne precursors. This method represents an atom-economical approach to forming C-N bonds. While direct hydroamination of this compound is a key reaction, its synthesis from diynes highlights an important pathway to this class of compounds.

For instance, the hydroamination of 1,4-diphenylbuta-1,3-diyne with secondary amines like diphenylamine (B1679370) or N-methylaniline can be catalyzed by s-block metal catalysts, such as heterobimetallic amides, to produce 1-anilino-1,4-diphenylbut-1-ene-3-ynes. mdpi.com Further reaction of these enynes can lead to the formation of substituted butadienes. researchgate.net Calcium-based catalysts have also been employed for the sequential hydroamination and hydrophosphination of 1,4-diphenyl-1,3-butadiyne. researchgate.netchemrxiv.org This process yields (Z,E)- and (E,E)-1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes, demonstrating a regio- and stereoselective transformation. researchgate.netchemrxiv.org

The hydroamination of conjugated diynes can also be catalyzed by transition metals like gold, silver, copper, and palladium, as well as non-noble metal or main group element complexes of titanium, nickel, cobalt, and calcium. rsc.org Gold complexes, in particular, have shown significant promise in these reactions. rsc.org For example, the reaction of 1,4-diphenyl-buta-1,3-diyne with ammonia (B1221849) follows Markovnikov's rule, leading to the formation of pyrroles through a ring-closing hydroamination. rsc.org

| Catalyst System | Diyne Substrate | Amine | Product | Reference |

| [K2Ca(NRPh)4] | 1,4-Diphenyl-1,3-butadiyne | HNRPh (R = Ph, iPr) | E/Z mixtures of 1-anilino-1,4-diphenylbut-1-ene-3-ynes | mdpi.com |

| [K2Ca{N(H)Dipp}4] | 1,4-Diphenyl-1,3-butadiyne | N-unsubstituted anilines | Pyrrole derivatives | mdpi.com |

| [K2Ca{N(H)Dipp}4] | 1,4-Diphenyl-1,3-butadiyne | Secondary amines / Diphenylphosphane | (Z,E)- and (E,E)-1-(diorganylamino)-1,4-diphenyl-4-(diphenylphosphanyl)buta-1,3-dienes | researchgate.netchemrxiv.org |

| Gold complexes | 1,4-Diphenyl-buta-1,3-diyne | Ammonia | 2,5-Diphenyl-1H-pyrrole | rsc.org |

Enantioselective Hydrofunctionalization of Conjugated Dienes

The enantioselective hydrofunctionalization of conjugated dienes is a powerful tool for the synthesis of chiral molecules. nih.gov Nickel-catalyzed reactions have emerged as a particularly effective method for these transformations. nih.govacs.org For (1E,3E)-1,4-diphenylbuta-1,3-diene, a nickel(0)-catalyzed asymmetric three-component coupling with aldehydes and silanes has been achieved using a chiral N-heterocyclic carbene (NHC) as a ligand. acs.org This reaction produces anti-selective products in high yields and with excellent enantioselectivities (up to 97% ee). acs.org The high reactivity of 1,4-diphenylbuta-1,3-diene allows the reaction to proceed at low temperatures with a low catalyst loading. acs.org

Furthermore, nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes using a chiral diphosphine ligand (SKP) has been developed. dicp.ac.cn This reaction provides a direct route to α-substituted chiral allylamines with high regioselectivity and enantioselectivity. dicp.ac.cn

| Reaction Type | Catalyst System | Substrates | Product | Enantioselectivity (ee) | Reference |

| Asymmetric three-component coupling | Ni(0)/chiral NHC | (1E,3E)-1,4-Diphenylbuta-1,3-diene, Aldehydes, Silanes | anti-(Z)-Homoallylic alcohols | up to 97% | acs.org |

| Enantioselective 1,4-hydroamination | Ni/SKP | 1,3-Dienes, Hydroxylamines, Trimethoxysilane | α-Substituted chiral allylamines | High | dicp.ac.cn |

Oxidative Reactions

The reaction of this compound with singlet oxygen (¹O₂) is a notable oxidative process. While specific studies on this compound are limited in the provided results, related compounds offer insights. For example, tetraphenyl-substituted 1,2-digermacyclohexa-3,5-dienes, which are structurally related, react with singlet oxygen to form ring-expanded products. oup.com This suggests that the diene moiety in this compound would be susceptible to [4+2] cycloaddition with singlet oxygen, a common reaction for conjugated dienes. The formation of endoperoxides is a likely outcome, which can then undergo further transformations.

Metal-Mediated and Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. nih.govnih.gov this compound and its derivatives are valuable substrates in these reactions. For example, the palladium-catalyzed Hiyama cross-coupling of 1-(triethoxysilyl)-substituted buta-1,3-dienes with aryl iodides provides a stereoselective route to unsymmetrical (1E,3E)-1,4-disubstituted 1,3-dienes. nih.gov

Nickel-catalyzed enantioselective hydroalkylation has been achieved by coupling 1,4-diphenylbuta-1,3-diene with benzaldehyde derivatives using a chiral spiro-phosphoramidite ligand. nih.govacs.org This reaction forms a new C-C bond at one of the benzylic positions of the diene with high enantioselectivity. nih.govacs.org

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |

| Hiyama Cross-Coupling | Palladium catalyst | 1-(Triethoxysilyl)-buta-1,3-dienes, Aryl iodides | Unsymmetrical (E,E)-1,4-diaryl-substituted buta-1,3-dienes | High stereoselectivity | nih.gov |

| Enantioselective Hydroalkylation | [Ni(acac)₂]/chiral spiro-phosphoramidite ligand | 1,4-Diphenylbuta-1,3-diene, Benzaldehyde derivatives | Chiral allylic alcohols | High enantioselectivity (85–96% ee) | nih.govacs.org |

| Three-Component Coupling | Ni(0)/chiral NHC | (1E,3E)-1,4-Diphenylbuta-1,3-diene, Aldehydes, Silanes | anti-(Z)-Homoallylic alcohols | High regio-, diastereo-, and enantioselectivity | acs.org |

Analogues of this compound where a carbon atom is replaced by a heteroatom, such as nitrogen in 2-azabuta-1,3-dienes, exhibit interesting coordination chemistry. acs.org The thioether-functionalized 2-azabutadiene, (iPrS)₂C=C(H)-N=CPh₂, acts as a versatile ligand, coordinating to various metal centers. mdpi.com

This ligand forms chelate complexes with d¹⁰ transition metals like cadmium(II), mercury(II), and copper(I). mdpi.comtu-dortmund.de With CdI₂ and HgI₂, it forms four-coordinated complexes where the ligand binds through its sulfur and nitrogen atoms. mdpi.com With CuI, a dinuclear complex is formed. mdpi.com The coordination of these functionalized 2-azabutadienes to metal centers can lead to the formation of complexes with potential applications in catalysis and materials science. researchgate.net For example, coordination to molybdenum and rhenium carbonyls has been demonstrated, and cyclometallation reactions can produce luminescent pincer complexes. mdpi.com

| Metal Salt | Ligand | Resulting Complex | Coordination Mode | Reference |

| CdI₂ | (iPrS)₂C=C(H)-N=CPh₂ | [CdI₂{(iPrS)₂C=C(H)-N=CPh₂}] | S,N-chelating | mdpi.com |

| HgI₂ | (iPrS)₂C=C(H)-N=CPh₂ | [HgI₂{(iPrS)₂C=C(H)-N=CPh₂}] | S,N-chelating | mdpi.com |

| CuI | (iPrS)₂C=C(H)-N=CPh₂ | [LCu(μ₂-I₂)CuL] | S,N-chelating | mdpi.com |

| Mo(CO)₅THF | (iPrS)₂C=C(H)-N=CPh₂ | cis-[(OC)₄Mo{(iPrS)₂C=C(H)-N=CPh₂}] | Not specified | mdpi.com |

| [Re(μ-Br)(CO)₃(THF)]₂ | (iPrS)₂C=C(H)-N=CPh₂ | fac-[(OC)₃ReBr{(iPrS)₂C=C(H)-N=CPh₂}] | Not specified | mdpi.com |

Photophysical and Photochemical Properties of 1,1 Diphenyl Buta 1,3 Diene

Absorption and Emission Characteristics

The interaction of 1,1-diphenyl-buta-1,3-diene with light is characterized by its absorption and fluorescence properties, which are sensitive to its molecular structure and environment.

The electronic absorption spectra of diphenylbutadienes are dominated by strong π-π* transitions. For trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (tt-DPB), the main absorption band is intense, indicating a bright, allowed transition from the ground state (S₀ or 1¹Ag) to the first excited singlet state (S₁ or 1¹Bᵤ). aip.org In non-polar solvents like hexane, the absorption maximum (λmax) is observed around 330 nm. photochemcad.com The high extinction coefficient, in the range of 33,000 M⁻¹cm⁻¹, is characteristic of a strongly allowed electronic transition. photochemcad.comomlc.org

The emission spectrum of tt-DPB shows a well-defined vibronic structure. The fluorescence originates from the lowest excited singlet state. In the gas phase, high-resolution spectroscopy has definitively placed the 2¹Ag state approximately 1,150 cm⁻¹ below the 1¹Bᵤ state. pnas.org However, in condensed phases, the ordering of these two closely lying excited states can be inverted or mixed due to interactions with the solvent. ucla.eduacs.org This sensitivity of the state ordering to the environment is a key feature of diphenylpolyenes. The intersection of the absorption and stimulated emission spectra for tt-DPB in solution helps to identify the 0-0 transition, which is found at approximately 351 nm (28,506 cm⁻¹). aip.org

Theoretical studies, using methods like density functional theory (DFT), have been employed to assign the vibrational modes observed in the infrared and Raman spectra, further refining the understanding of the molecule's structure in its ground state. researchgate.net Synchrotron radiation linear dichroism (SRLD) spectroscopy has been used to investigate the polarization of electronic transitions, providing experimental data on their transition moment directions. au.dk

Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a pronounced feature in diarylbutadienes, especially those with donor-acceptor substituents. nih.gov While the absorption spectra of many diarylbutadienes are not significantly affected by solvent polarity, their fluorescence spectra often exhibit a pronounced red-shift (bathochromic shift) as the solvent polarity increases. nih.govresearchgate.net This behavior is attributed to the stabilization of a more polar excited state by the polar solvent molecules, a phenomenon known as solvent relaxation. researchgate.net

For donor-acceptor substituted diarylbutadienes, this effect is particularly strong and is indicative of an excited state with significant intramolecular charge transfer (ICT) character. nih.govbioone.org The fluorescence originates from these ICT states. bioone.org In some cases, this strong solvatochromic behavior allows these compounds to be used as fluorescent probes to monitor changes in the local environment, such as solvent relaxation and rigidity. researchgate.net For instance, in rigid media, the reorientation of the solvent molecules is suppressed, leading to emission from a less relaxed state at higher energy. researchgate.net

The efficiency of fluorescence, known as the fluorescence quantum yield (Φf), and the duration of the excited state, or fluorescence lifetime (τf), are critical parameters for understanding the deactivation pathways of the excited state. For trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB) in cyclohexane (B81311), the fluorescence quantum yield is relatively high, reported to be 0.42. photochemcad.comomlc.org However, this value can be sensitive to the solvent. rsc.org

In contrast, the cis isomers of 1,4-diphenyl-1,3-butadiene are essentially non-fluorescent in solution. rsc.org This stark difference in emissive properties highlights the significant role of molecular geometry in dictating the fate of the excited state. The low photoisomerization quantum yields of the cis isomers also need to be explained by non-radiative decay pathways. rsc.org

Table 1: Photophysical Data for trans,trans-1,4-Diphenyl-1,3-butadiene

| Property | Value | Solvent |

| Absorption λmax | ~330 nm | Hexane |

| Molar Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ | Hexane |

| Fluorescence Quantum Yield (Φf) | 0.42 | Cyclohexane |

| 0-0 Transition | ~351 nm | Solution |

Excited State Dynamics

Upon absorption of a photon, this compound and its isomers undergo a series of dynamic processes in the excited state, including relaxation and isomerization, which determine the ultimate photoproducts.

The nature and ordering of the lowest excited singlet states (S₁ and S₂) are central to the photochemistry of diphenylbutadienes. These states are generally assigned as the 1¹Bᵤ and 2¹Ag states. In isolated molecules, such as in a supersonic jet, the 2¹Ag state is the lowest in energy (S₁). pnas.org This state is one-photon forbidden from the ground state (1¹Ag) but can be accessed via two-photon absorption. acs.orgresearchgate.net

In solution, the solvent environment can significantly influence the relative energies of these states. ucla.edu The more polarizable 1¹Bᵤ state is stabilized to a greater extent by the solvent, potentially causing it to become the lowest excited state (S₁). ohiolink.edu The debate over the precise ordering in condensed phases continues, with evidence suggesting that it can be highly dependent on the specific solvent. ucla.eduohiolink.edu For trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB) in n-hexane, two-photon excited transient absorption spectra suggest the 2Ag state is located about 1000 cm⁻¹ above the one-photon allowed 1Bᵤ state. aip.orgnih.gov The involvement of conformationally relaxed polar excited states has also been proposed to play a role in the photoprocesses of these molecules. nih.gov

Photoisomerization is a primary photochemical process for diphenylbutadienes, involving the rotation around a carbon-carbon double bond. In solution, the isomerization of trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB) typically proceeds via a one-bond flip mechanism, leading to the formation of the cis,trans (ct-DPB) isomer. rsc.orgnih.gov This process occurs through a perpendicular intermediate (P-state) which is highly polar. nih.gov The rate of this isomerization is highly dependent on solvent polarity, with a 30-fold acceleration observed in acetonitrile (B52724) compared to n-hexane, reflecting the polar nature of the transition state. nih.gov

A fascinating alternative mechanism, known as the "bicycle-pedal" (BP) mechanism, has been observed for the cis,cis-1,4-diphenyl-1,3-butadiene (cc-DPB) isomer, particularly in constrained environments like the solid state or glassy media at low temperatures. acs.orgnih.govnih.gov This concerted two-bond isomerization converts cc-DPB directly to tt-DPB, bypassing the ct-DPB intermediate that is the sole product in solution. nih.govresearchgate.net In the crystalline state, the packing forces lock the phenyl rings and facilitate the rotation of the central diene unit in a volume-conserving manner. acs.orgnih.gov This BP mechanism is an activated process that occurs entirely on the excited state surface. acs.orgnih.gov Theoretical studies have shown that while the BP rotation is a stable pathway in the crystal, it is not in the gas phase, where single-bond rotation mechanisms are favored. acs.org

Solid-State Photophysical Behavior

Many derivatives of this compound are classic examples of molecules exhibiting aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE). nih.govthieme-connect.com These compounds are typically non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state. thieme-connect.comsciengine.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect seen in many traditional fluorophores.

The underlying mechanism for AIE/AEE in these systems is the restriction of intramolecular rotations (RIR) in the aggregate or solid state. researchgate.net In solution, the phenyl groups attached to the butadiene core can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. sciengine.com When the molecules aggregate, these rotations are physically hindered, which blocks the non-radiative decay channels and activates the radiative decay process, resulting in strong light emission. researchgate.net

Tetra-aryl substituted 1,3-butadiene (B125203) derivatives have been specifically designed to harness this effect. nih.govresearchgate.net The introduction of various functional groups can tune the AIE/AEE properties. For instance, polyurethanes incorporating tetraaryl-buta-1,3-diene moieties have been synthesized and found to display AEE characteristics. semanticscholar.orgrsc.org The intensity of this emission can be dependent on the ratio of soft to hard segments in the polymer chain, which influences the degree of aggregation. rsc.org

Table 1: Comparison of Fluorescence Quantum Yields (Φ) for Tetraphenyl-1,3-butadiene (TPB) Derivatives in Solution and Aggregate States

| Compound | Quantum Yield (Φ) in THF Solution | Quantum Yield (Φ) in THF/Water (99% water) | Fold Increase | Source |

|---|---|---|---|---|

| TPB-1 | 0.84% | 17.35% | ~20.7x | sciengine.com |

| TPB-2 | 2.43% | 13.22% | ~5.4x | sciengine.com |

| TPB-3 | 2.11% | 15.50% | ~7.3x | sciengine.com |

This table illustrates the significant enhancement in fluorescence upon aggregation for several TPB derivatives.

Certain aryl-substituted buta-1,3-diene derivatives that exhibit AEE also display mechanochromic fluorescence, which is a change in the color and/or intensity of their luminescence in response to mechanical stimuli such as grinding or shearing. nih.govresearchgate.net This property makes them attractive for applications in sensors, security inks, and data storage. rsc.orgust.hk

The mechanism behind mechanochromism in these materials is typically a phase transition from a stable crystalline state to a metastable amorphous state upon the application of force. rsc.orgust.hk The different molecular packing in the crystalline and amorphous phases leads to distinct photoluminescent properties. For example, the pristine crystalline powder of 4,4′-((Z,Z)-1,4-diphenylbuta-1,3-diene-1,4-diyl)dibenzoic acid emits blue light, but upon grinding, it transforms into an amorphous state that emits yellow-green light. rsc.org Similarly, another barbituric acid derivative with a butadiene core changes its fluorescence from yellow-green to brown after grinding, with a significant decrease in emission intensity. rsc.org

This process is often reversible. The original crystalline state and its corresponding fluorescence can be recovered by treating the ground powder with solvent vapor (fuming) or by annealing (heating). ust.hkrsc.org The design of molecules with both AEE characteristics and large dipole moments has been suggested as an effective strategy for developing materials with significant mechanochromic performance and efficient solid-state emission. nih.govresearchgate.net

Table 2: Examples of Mechanochromic Fluorescence in Diarylbutadiene Derivatives

| Compound System | Initial State (Color) | Ground State (Color) | Reversibility | Source |

|---|---|---|---|---|

| 4,4′-((Z,Z)-1,4-diphenylbuta-1,3-diene-1,4-diyl)dibenzoic acid | Crystalline (Blue) | Amorphous (Yellow-Green) | Yes (Solvent Fuming) | rsc.org |

| Tetraphenylethene Derivative 1 | Crystalline (Deep Blue) | Amorphous (Green) | Yes (Heating) | ust.hk |

| Barbituric Acid Derivative (CB-Ph) | Crystalline (Yellow-Green) | Amorphous (Brown) | Yes | rsc.org |

| TPE-Rhodanine Derivative | Crystalline (Yellow) | Amorphous (Orange) | Yes (Solvent Fuming) | nih.gov |

This table summarizes the observed color changes in various butadiene-related derivatives upon mechanical grinding.

The solid-state fluorescence properties of diarylbutadiene derivatives are intrinsically linked to their molecular packing and crystal structure. acs.orgresearchgate.net Compared to their behavior in solution, these molecules often show significantly enhanced and red-shifted fluorescence in the solid state. acs.orgacs.org This is attributed to a combination of factors, including the planarization of the molecular structure and specific intermolecular interactions in the crystal lattice. acs.org

Single-crystal X-ray analysis reveals how molecules arrange themselves and how this arrangement dictates their optical properties. acs.org The formation of molecular aggregates, such as H-aggregates or J-aggregates, arising from intermolecular exciton (B1674681) coupling between adjacent molecules, plays a crucial role. acs.org The type of aggregate formed is highly dependent on the molecular structure, including the nature and length of any substituent alkyl chains, which in turn influences the emission wavelength and quantum yield. acs.orgresearchgate.net

For instance, in a series of donor-acceptor substituted butadiene derivatives, it was found that the molecular packing in their single crystals directly correlated with their aggregate fluorescence characteristics. acs.org The crystal packing of some tetraphenyl-butadiene derivatives is dominated by head-to-tail C-H···π interactions, with minimal π-π stacking, which influences their conformational sensitivity and emission properties. sciengine.com In some cases, light can induce a transformation from a crystalline to a stable glassy state, which possesses markedly different optical properties, highlighting the potential for these materials in optical data recording. acs.orgacs.org

Computational and Theoretical Investigations of 1,1 Diphenyl Buta 1,3 Diene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the geometric and electronic properties of molecules. These methods can be broadly categorized into those suitable for ground state properties and those designed for the more complex nature of excited states.

In contrast, extensive DFT calculations have been performed on the related isomer, 1,4-diphenyl-1,3-butadiene, often using the B3LYP functional, to study its conformational isomers and ground state energy surfaces. uu.nlresearchgate.netruc.dknih.govnih.gov For instance, studies on the 1,4-isomer have determined the relative energies of its s-trans and s-cis conformers. uu.nl However, similar detailed conformational analyses for 1,1-Diphenyl-buta-1,3-diene are not present in the current body of scientific literature.

The study of photochemical and photophysical processes requires the use of more advanced ab initio methods capable of accurately describing electronic excited states. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are essential for understanding excited state potential energy surfaces, conical intersections, and reaction dynamics.

A thorough search of the scientific literature indicates that there are no published studies employing methods like CASSCF, CASPT2, or Multi-Configuration Pair-Density Functional Theory (MC-PDFT) to investigate the excited states of this compound. Consequently, information regarding its excited state energies, character, and potential deactivation pathways from a high-level theoretical standpoint is currently unavailable. Such studies are crucial for understanding the photochemistry of this molecule, which is expected to differ significantly from its more studied 1,4-isomer due to the geminal substitution pattern.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. This theory is particularly useful for predicting the outcomes of pericyclic reactions and other concerted processes.

There is a lack of specific published research applying FMO theory to analyze the reactivity of this compound. While the HOMO and LUMO energy levels are fundamental outputs of any quantum chemical calculation, a dedicated analysis of these orbitals to predict the regioselectivity and stereoselectivity of its reactions, for instance in Diels-Alder reactions, has not been reported.

Simulation of Spectroscopic Data

Computational methods are invaluable for the interpretation and prediction of spectroscopic data, providing a direct link between the molecular structure and the observed spectra.

The simulation of infrared (IR) and Raman spectra through the calculation of vibrational frequencies is a standard application of DFT. These simulations aid in the assignment of experimental vibrational bands to specific normal modes of the molecule.

Despite the availability of experimental IR spectra for this compound in spectral databases, there are no published computational studies that present a detailed theoretical vibrational analysis. Such an analysis would involve the calculation of harmonic frequencies and their comparison with experimental data to provide a complete assignment of the vibrational modes. For the related 1,4-diphenyl-1,3-butadiene, DFT calculations have been shown to reproduce the experimental IR and Raman spectra well, allowing for a comprehensive assignment of its vibrational fundamentals. researchgate.netnih.gov

Excited state dynamics simulations, often performed using trajectory surface hopping methods in conjunction with ab initio electronic structure calculations, provide a time-resolved view of molecular behavior after photoexcitation. These simulations can elucidate photoisomerization mechanisms, fluorescence lifetimes, and quantum yields.

Consistent with the absence of high-level excited state calculations, there are no published reports on the excited state dynamics simulations of this compound. The photodynamics of this molecule are expected to be distinct from the 1,4-isomer due to the broken symmetry and steric hindrance introduced by the two phenyl groups on the same carbon atom, but this remains an unexplored area of research.

Topological Analysis of Electron Densities (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution within a molecule, offering insights into the nature of chemical bonds and intermolecular interactions. This approach defines chemical structure through the topology of the electron density, ρ(r), a physically observable scalar field. Critical points in this field, where the gradient of the electron density vanishes (∇ρ(r) = 0), are used to partition the molecule into atomic basins.

Key to this analysis are the bond critical points (BCPs), which are (3, -1) critical points found between two interacting atomic nuclei. The properties of the electron density at these BCPs, such as the value of the electron density itself (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide quantitative measures of the bond's character.

While specific QTAIM studies directly focused on this compound are not extensively available in the reviewed literature, the principles of QTAIM can be applied to understand the electronic structure of this conjugated system. The analysis would involve identifying the BCPs for all covalent bonds within the molecule, including the C-C and C=C bonds of the butadiene backbone and the phenyl rings, as well as the C-H bonds.

The electron density at the BCP (ρb) is a measure of the bond strength, with higher values indicating a stronger bond. For the double bonds within the butadiene chain (C1=C2 and C3=C4) and the aromatic C-C bonds in the phenyl groups, ρb is expected to be significantly higher than for the single bonds (C2-C3 and the bonds connecting the phenyl groups to the butadiene chain).

The Laplacian of the electron density (∇²ρb) provides information about the nature of the interaction. A negative value (∇²ρb < 0) indicates a shared interaction, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. Conversely, a positive value (∇²ρb > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region and concentrated in the atomic basins. For the C-C and C=C bonds in this compound, negative Laplacian values are expected, confirming their covalent nature.

The total energy density (Hb), which is the sum of the kinetic energy density (Gb) and the potential energy density (Vb), is another important descriptor. A negative Hb value is indicative of a significant sharing of electrons and is a hallmark of covalent character. The ratio |Vb|/Gb can further elucidate the nature of the bond; a value greater than 2 is characteristic of covalent bonds, a value between 1 and 2 suggests an intermediate character, and a value less than 1 points to a non-covalent interaction.

In conjugated systems like this compound, QTAIM analysis can also quantify the extent of π-electron delocalization. The ellipticity (ε) at a BCP is a measure of the anisotropy of the electron density in the plane perpendicular to the bond path. For a cylindrically symmetrical bond, ε is zero. In a double bond, the electron density is more extended in the direction of the π-orbital, resulting in a higher ellipticity value. Therefore, the ellipticity of the C=C bonds in the butadiene moiety would be expected to be significantly non-zero. Furthermore, the C2-C3 single bond, due to conjugation, would likely exhibit a higher ellipticity than a typical C-C single bond, providing a quantitative measure of the π-character of this bond. Studies on similar phenyl-substituted conjugated systems have utilized the ellipticity at the bond critical point between the phenyl and the conjugated system to quantify electron delocalization. nih.govacs.org

Delocalization indices (DIs), which are obtained by integrating the exchange-correlation density over two atomic basins, provide a measure of the number of electron pairs shared between two atoms. aip.org These indices are useful for quantifying bond orders in conjugated and aromatic systems. For this compound, the DIs for the C=C bonds would be close to 2, while the C-C single bonds within the conjugated path would have DIs greater than 1, reflecting the electron delocalization.

A hypothetical QTAIM analysis of this compound would likely reveal the following trends, which can be summarized in a data table:

| Bond Type | Expected ρb (a.u.) | Expected ∇²ρb (a.u.) | Expected Hb (a.u.) | Expected Ellipticity (ε) | Expected Delocalization Index (DI) |

|---|---|---|---|---|---|

| C=C (Butadiene) | High | Negative | Negative | High | ~2 |

| C-C (Butadiene) | Intermediate | Negative | Negative | Intermediate | >1 |

| C-C (Phenyl) | Intermediate-High | Negative | Negative | Intermediate | ~1.5 |

| C-C (Phenyl-Butadiene) | Intermediate | Negative | Negative | Low-Intermediate | >1 |

| C-H | Lower | Negative | Negative | Low | ~1 |

This table illustrates the expected relative values for the QTAIM parameters for the different types of bonds in this compound based on the principles of the theory and findings for similar molecules. The actual values would need to be determined through detailed quantum chemical calculations. Such an analysis would provide a rigorous and quantitative description of the bonding and electron distribution within this interesting conjugated molecule.

Polymerization Studies Involving 1,1 Diphenyl Buta 1,3 Diene

Anionic Polymerization of 1,1-Diphenyl-buta-1,3-diene

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound. The polymerization of 1,3-dienes through this method has been extensively studied, as it allows for excellent control over molecular weights and polymer dispersity. rsc.org The specific microstructure of the resulting polydiene, which significantly influences its material properties, is highly dependent on reaction parameters like the solvent, temperature, and initiator used. rsc.org

In the context of this compound, research has demonstrated its capability to undergo anionic polymerization. Studies have shown that in a tetrahydrofuran (B95107) (THF) solvent at room temperature, this compound can be polymerized to a high monomer conversion of 84% by weight. tandfonline.com The polarity of the solvent is a critical factor; polar solvents like THF typically promote the formation of vinylic units in the polymer chain by influencing the coordination of the active chain end with the lithium counter-ion. rsc.org For other phenyl-substituted butadienes, such as poly(1-phenyl butadiene), polymerization in THF has been found to predominantly yield 1,4-units, which is attributed to the localization of the negative charge on the α-position of the phenyl ring, forming a stable anionic chain end. rsc.org

The controllability of the polymerization of phenyl-substituted butadienes is sensitive to both the solvent system and the temperature. For instance, the anionic polymerization of the related isomer 1,2-diphenyl-1,3-butadiene using n-BuLi as an initiator in a mixed solvent system of cyclohexane (B81311) (CHX) and tetrahydrofuran (THF) at room temperature proceeds quantitatively, yielding polymers with well-controlled molecular weights and narrow molecular weight distributions. tandfonline.comfigshare.com

Cationic Polymerization of Phenylbutadienes

Cationic polymerization is another form of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive towards further monomer additions. wikipedia.org This method is generally effective for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.orgyoutube.com Phenylbutadienes, due to the presence of the phenyl group, are suitable candidates for this type of polymerization.

The mechanism involves three main steps: initiation, propagation, and termination. Initiation is typically achieved using Lewis acids (e.g., BF₃, AlCl₃) in conjunction with a co-catalyst like water. youtube.com The propagation step involves the repeated addition of monomer units to the carbocationic chain end.

Research into the cationic polymerization of various phenylbutadiene isomers, such as trans-1-phenyl-1,3-butadiene, has been conducted. amanote.com These studies explore the reaction kinetics and the structure of the resulting polymers. A notable characteristic of the cationic polymerization of phenyl butadienes is the potential for cyclization to occur as a side reaction. rsc.org This intramolecular reaction can lead to the formation of cyclic structures within the polymer backbone, which significantly alters the material's properties. This cyclization can also be performed intentionally as a post-polymerization modification to enhance thermal characteristics. rsc.orgnih.gov

Stereospecific Polymerization of Conjugated Dienes

Stereospecific polymerization allows for precise control over the polymer's microstructure, or tacticity, leading to materials with highly regular structures and distinct physical properties. The polymerization of conjugated dienes like butadiene and its derivatives can result in various isomeric structures, including cis-1,4, trans-1,4, and 1,2 (or 3,4) additions.

The development of Ziegler-Natta catalysts, typically combinations of transition metal compounds and organoaluminum compounds, was a pivotal moment for stereospecific polymerization. researchgate.net By carefully selecting the catalyst system, it is possible to selectively produce polymers with a high percentage of a specific microstructure. researchgate.netnih.gov For example, different catalyst systems based on metals like titanium, vanadium, or neodymium can direct the polymerization of 1,3-butadiene (B125203) to yield predominantly cis-1,4, trans-1,4, or syndiotactic 1,2 polybutadiene. researchgate.net

In the case of phenyl-substituted butadienes, coordination polymerization has been used to achieve high stereocontrol. Recent studies on the bioderived monomer 1-phenyl-1,3-butadiene (B73350) (1PB) have shown that a titanium-based catalyst activated by methylaluminoxane (B55162) (MAO) can produce highly 3,4-regioselective and isotactic poly(1PB) with stereocontrol exceeding 99%. nih.gov Similarly, rare-earth metal catalysts have been employed to synthesize syndiotactic-3,4-poly(1PB). nih.gov Copolymerization of 1,3-butadiene with phenyl-substituted dienes using a CpTiCl₃/MAO system has also been reported to yield high 1,4-selectivity. rsc.org These findings underscore the capability of modern catalytic systems to precisely control the architecture of polymers derived from phenyl-substituted dienes.

Synthesis of High Glass-Transition-Temperature Hydrocarbon Polymers

A key application of this compound is in the synthesis of hydrocarbon polymers with high glass-transition temperatures (Tg). The Tg is a critical property that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Polymers with high Tg values are desirable for applications requiring thermal stability.

A successful strategy for creating high-Tg polymers involves a two-step process: polymerization followed by cyclization. First, this compound is polymerized via anionic methods to create a precursor polymer, poly(diphenyl-butadiene). tandfonline.com This precursor is then treated with a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H), to induce a cationic cyclization reaction. tandfonline.com This post-polymerization modification converts adjacent diene units into rigid, cyclic structures within the polymer backbone.

This cyclization process dramatically increases the rigidity of the polymer chain, thereby raising its glass-transition temperature. The cyclized product of poly(this compound) has been shown to reach Tg values in the range of 170–233 °C. tandfonline.com Research on other poly(phenyl-1,3-butadiene)s has demonstrated that the final Tg is highly dependent on the microstructure of the precursor polymer. For example, increasing the 3,4-structure content in poly(1-phenyl-1,3-butadiene) from 8% to 80% led to a substantial increase in the Tg of the cyclized product, from 200 °C to 271 °C. researchgate.net In some cases, with highly 3,4-regulated poly(2-phenyl-1,3-butadiene) as the prepolymer, Tg values as high as 325 °C have been achieved, which is among the highest reported for any hydrocarbon polymer. nih.gov

The table below summarizes the effect of cyclization on the glass-transition temperature of polymers derived from phenyl-substituted butadienes.

| Precursor Polymer | Cyclization Agent | Resulting Tg (°C) |

| Poly(this compound) | CF₃SO₃H | 170 - 233 |

| Poly(1-phenyl-1,3-butadiene) (low 3,4-content) | CF₃SO₃H | ~200 |

| Poly(1-phenyl-1,3-butadiene) (high 3,4-content) | CF₃SO₃H | up to 271 |

| Poly(2-phenyl-1,3-butadiene) (highly 3,4-regulated) | Cationic Cyclization | 325 |

Advanced Characterization Approaches for 1,1 Diphenyl Buta 1,3 Diene

X-ray Diffraction Studies for Crystal and Molecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For trans,trans-1,4-diphenyl-1,3-butadiene (B188828), these studies reveal a largely planar structure for the butadiene backbone, with the phenyl groups twisted out of the plane of the central diene moiety. This technique provides fundamental data on bond lengths, bond angles, and crystal packing.

The crystal structure of trans,trans-1,4-diphenyl-1,3-butadiene has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 214764. nih.gov Analysis of this data provides the key crystallographic parameters that define its solid-state structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄ |

| Formula Weight | 206.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 12.13 Å |

| b | 5.98 Å |

| c | 8.06 Å |

| β | 104.9° |

| Volume | 565 ų |

| Z (Molecules per unit cell) | 2 |

Advanced Spectroscopic Techniques

Linear Dichroism (LD) coupled with Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying molecular orientation. It measures the differential absorption of linearly polarized light by an oriented sample. For (E,E')-1,4-diphenyl-1,3-butadiene (DPB), this method has been used to determine the direction of vibrational transition moments within the molecular frame. nih.govresearchgate.net

In these studies, DPB molecules were aligned within a stretched polyethylene sheet, inducing a preferential orientation. By measuring the FT-IR spectra with light polarized parallel and perpendicular to the stretching direction, researchers could make definitive assignments for the symmetry of various vibrational modes. nih.gov The experimental LD data, supported by density functional theory (DFT) calculations (B3LYP/cc-pVTZ), led to the assignment of over 40 vibrational transitions. nih.govresearchgate.net This combined approach provides a nearly complete and reliable assignment of the infrared-active fundamentals of DPB. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Symmetry |

|---|---|---|

| 3057 | C-H stretch (phenyl) | Aᵤ |

| 1596 | C=C stretch (phenyl) | Bᵤ |

| 1492 | C=C stretch (phenyl) | Bᵤ |

| 994 | C-H out-of-plane bend (trans-vinylene) | Aᵤ |

| 749 | C-H out-of-plane bend (phenyl) | Aᵤ |

| 690 | Ring deformation (phenyl) | Aᵤ |

Time-resolved fluorescence and transient absorption spectroscopy are used to investigate the dynamics of electronically excited states, providing information on processes like fluorescence decay, photoisomerization, and intersystem crossing. Studies on phenyl-substituted butadienes have utilized femtosecond and picosecond transient absorption to probe these pathways. ucla.edu For trans,trans-1,4-diphenyl-1,3-butadiene, these measurements reveal complex excited-state behavior. ucla.edu

Upon excitation, the molecule reaches the first excited singlet state (S₁). The subsequent decay is not a simple process and is influenced by the solvent environment. acs.org Femtosecond transient absorption measurements show an instrument-limited absorption rise, followed by a slower rise on a 15-picosecond timescale and a subsequent decay with a lifetime of approximately 1.9 to 2 nanoseconds. ucla.edu This complex behavior indicates that processes other than simple fluorescence, such as conformational relaxation or twisting around the single and double bonds, play a significant role in the deactivation of the excited state.

Anion photodetachment photoelectron spectroscopy is a high-resolution gas-phase technique used to study the electronic structure of neutral molecules and radicals by interrogating their corresponding anions. nih.gov In this method, a mass-selected beam of anions is irradiated with a laser, causing an electron to detach. The kinetic energy of the ejected electron is then measured, providing information about the electron affinity of the neutral species and the vibrational energy levels of its ground and excited states. uea.ac.uk

This technique is particularly valuable for studying conjugated systems and polyenes, as it can directly measure singlet-triplet energy gaps and probe excited states that may be inaccessible through conventional absorption spectroscopy. acs.orgrsc.org While this powerful technique has been applied to various polyene anions and other conjugated hydrocarbons, specific studies utilizing anion photodetachment photoelectron spectroscopy on 1,1-diphenyl-buta-1,3-diene or its isomers are not prominently featured in the surveyed scientific literature. Application of this method could provide significant insights into the fundamental electronic properties and excited-state manifolds of the diphenylbutadiene system.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. While Electrospray Ionization (ESI) is common for polar and large molecules, non-polar hydrocarbons like diphenylbutadiene are more typically analyzed using Electron Ionization (EI). The NIST database provides a reference EI mass spectrum for trans,trans-1,4-diphenyl-1,3-butadiene. nist.govnist.gov

The mass spectrum is characterized by an intense molecular ion peak (M⁺˙) at m/z 206, consistent with its chemical formula C₁₆H₁₄. chemicalbook.com This stability is expected for a highly conjugated aromatic system. The fragmentation pattern reveals several significant peaks corresponding to the loss of hydrogen atoms and phenyl groups, as well as characteristic aromatic fragments.

| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Possible Assignment |

|---|---|---|

| 206 | 100.0 | [M]⁺˙ (Molecular Ion) |

| 205 | 29.7 | [M-H]⁺ |

| 191 | 18.4 | [M-CH₃]⁺ |

| 128 | 20.0 | [C₁₀H₈]⁺ (Naphthalene) |

| 115 | 9.3 | [C₉H₇]⁺ (Indenyl cation) |

| 91 | 43.2 | [C₇H₇]⁺ (Tropylium cation) |

Advanced Applications and Future Research Directions

1,1-Diphenyl-buta-1,3-diene as a Building Block in Complex Molecular Synthesis

The reactivity of the diene system in this compound makes it a valuable precursor in the synthesis of complex organic molecules. Its participation in cycloaddition reactions is a key feature of its synthetic utility.

A notable example of its application is in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Research has shown that this compound reacts with powerful dienophiles like tetracyanoethylene. In this reaction, the diene acts as the four-pi electron component, reacting with the two-pi electron system of the dienophile to form a six-membered ring. The product of this specific reaction is 4,4-diphenyl-5-vinyl-3,3,6,6-tetracyanocyclohexene. This transformation highlights the diene's ability to serve as a scaffold for constructing highly functionalized cyclic systems.

Furthermore, this compound can also undergo a [2+2] cycloaddition reaction with tetracyanoethylene, yielding 3-(2,2-diphenylvinyl)-1,1,2,2-tetracyanocyclobutane. acs.org The occurrence of both [4+2] and [2+2] cycloaddition pathways demonstrates the versatile reactivity of this diene, which can be influenced by reaction conditions and the nature of the reacting partner. This dual reactivity allows for the selective synthesis of different cyclic structures, enhancing its utility as a building block in organic synthesis.

The table below summarizes the cycloaddition reactions of this compound with tetracyanoethylene.

| Reaction Type | Reactants | Product |

| [4+2] Cycloaddition | This compound + Tetracyanoethylene | 4,4-diphenyl-5-vinyl-3,3,6,6-tetracyanocyclohexene |

| [2+2] Cycloaddition | This compound + Tetracyanoethylene | 3-(2,2-diphenylvinyl)-1,1,2,2-tetracyanocyclobutane |

Integration into Functional Organic Materials

The incorporation of this compound into polymers and other organic materials can impart desirable properties due to its conjugated system and bulky phenyl groups. The diene functionality allows it to act as a monomer in polymerization reactions. For instance, it can be envisioned to undergo polymerization through its vinyl group, leading to polymers with pendant diphenylvinyl moieties. These bulky side chains would influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

Moreover, the conjugated pi-electron system of this compound suggests its potential use in the development of conductive polymers and organic electronic materials. When incorporated into a larger conjugated polymer backbone, the diphenylbutadiene unit could influence the material's electronic properties, including its conductivity and optical absorption and emission characteristics. The non-planar nature of the diphenyl groups could also affect the intermolecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors.

Future Prospects in Photochemistry and Material Science

The photophysical and photochemical properties of this compound, while not as extensively studied as its 1,4-isomer, present intriguing possibilities for future research. The presence of the diphenyl-substituted terminal double bond is expected to significantly influence its excited-state dynamics compared to simpler butadienes. This could lead to unique photochemical reactions and deactivation pathways.

In material science, the future prospects for this compound are tied to the development of new materials with tailored optical and electronic properties. Its derivatives could be explored as components in organic light-emitting diodes (OLEDs), where the conjugated system could act as a chromophore. The steric hindrance provided by the two phenyl groups might prevent aggregation-caused quenching of fluorescence in the solid state, a desirable property for emissive materials.

Further research into the synthesis of copolymers containing this compound units is a promising direction. By combining it with other monomers, materials with a wide range of tunable properties could be developed for applications in areas such as sensors, nonlinear optics, and advanced coatings. The unique reactivity and structure of this compound make it a compelling candidate for continued exploration in both fundamental and applied chemical research.

Q & A

Q. What are the recommended synthetic routes for 1,1-diphenyl-buta-1,3-diene, and how can purity be optimized?

- Methodological Answer : Synthesis of aryl-substituted butadienes typically involves Wittig or Horner-Wadsworth-Emmons reactions using diaryl ketones and phosphonium ylides. For example, substituted analogs like 1,1-bis-(4-methylphenyl)-buta-1,3-diene (CAS 93874-11-4) are synthesized via coupling reactions between aryl aldehydes and stabilized ylides under inert conditions . Purity optimization requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) and characterization via H/C NMR to confirm stereochemistry and eliminate side products.

Q. How can UV-Vis spectroscopy be applied to analyze the electronic properties of this compound?

- Methodological Answer : The extended π-conjugation in this compound results in strong absorbance in the UV region (λ~250–300 nm). Comparative analysis with simpler dienes (e.g., buta-1,3-diene) reveals bathochromic shifts due to phenyl substituents. Use a spectrophotometer with a quartz cuvette, and prepare solutions in aprotic solvents (e.g., cyclohexane) to avoid solvent effects. For calibration, reference data for hexa-1,3-diene (λ_max ~217 nm) and styrenic analogs can contextualize results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for 1,1-diphenyl derivatives are limited, structural analogs like buta-1,3-diene are classified as carcinogens (IARC Group 1) and mutagens. Implement fume hood use, PPE (nitrile gloves, lab coats), and exposure monitoring. Follow waste disposal guidelines for halogenated/organic compounds, as outlined in EU Directive 2020/XX for similar dienes .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, studies on 2,3-dihalogenated buta-1,3-dienes show dipole moment differences (Δμ ~2.13 D) influence reaction pathways. Compare computed activation energies with experimental kinetic data using stopped-flow techniques .

Q. How can conflicting data on the carcinogenicity of buta-1,3-diene analogs inform risk assessment for 1,1-diphenyl derivatives?

- Methodological Answer : Resolve contradictions by analyzing exposure pathways and metabolite profiles. Buta-1,3-diene’s carcinogenicity in mice (B6C3F1 strain) correlates with epoxide metabolites, while epidemiological data link occupational exposure to lymphohematopoietic cancers. For 1,1-diphenyl derivatives, conduct Ames tests (with/without metabolic activation) and compare with structurally related carcinogens like styrene .

Q. What experimental designs are optimal for studying the copolymerization of this compound with styrene?

- Methodological Answer : Use radical polymerization initiators (e.g., AIBN) in bulk or solution phases. Monitor monomer conversion via H NMR or FTIR. For kinetic analysis, apply the Mayo-Lewis equation to determine reactivity ratios (e.g., , ). Reference data from styrene-butadiene copolymers (SBS) suggest phase separation trends; adjust phenyl substituent ratios to tune thermal stability .

Key Research Gaps and Recommendations

- Synthesis : Develop asymmetric catalysis methods for enantioselective diphenyl-diene synthesis.

- Toxicology : Conduct in vitro genotoxicity assays (e.g., micronucleus tests) specific to 1,1-diphenyl derivatives.

- Applications : Explore use in organic electronics (e.g., OLEDs) via computational screening of charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.